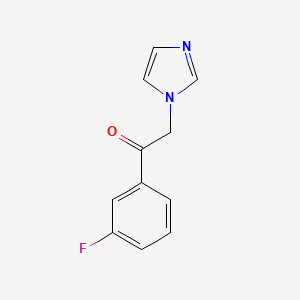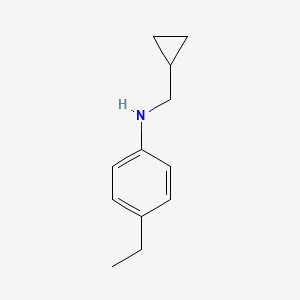![molecular formula C11H17NO B1438983 [2-(Propoxymethyl)phenyl]methanamine CAS No. 1094720-06-5](/img/structure/B1438983.png)
[2-(Propoxymethyl)phenyl]methanamine
Vue d'ensemble
Description
2-(Propoxymethyl)phenylmethanamine (2-PMPA) is an organic compound with a variety of applications in scientific research. It is a derivative of phenylmethanamine, a compound found naturally in some plants and animals. In recent years, 2-PMPA has become increasingly popular in laboratory experiments due to its unique properties and potential to provide researchers with valuable insights.
Applications De Recherche Scientifique
Biological Hydrogen Methanation
Biological hydrogen methanation (BHM) is a promising approach for energy conversion, particularly in utilizing surplus energy from fluctuating sources like wind and solar. It involves electrolysis followed by the Sabatier-reaction to convert electricity to natural gas, demonstrating the potential for chemical compounds in energy conversion and storage processes (Bernhard Lecker et al., 2017).
Cytochrome P450 Inhibition
The study of chemical inhibitors of cytochrome P450 isoforms in human liver microsomes is crucial for understanding drug metabolism and potential drug-drug interactions. This research area highlights the importance of chemical compounds in influencing the metabolic pathways of drugs, which could be relevant to the study of [2-(Propoxymethyl)phenyl]methanamine in the context of pharmacology (S. C. Khojasteh et al., 2011).
Methanotrophs and Methane Utilization
Methanotrophs, bacteria that use methane as their sole carbon source, present a wide array of biotechnological applications, from single-cell protein production to waste treatment. Research into these bacteria and the processes they enable, such as methane oxidation, could offer insights into the role of chemical compounds like [2-(Propoxymethyl)phenyl]methanamine in biotechnological applications (P. Strong et al., 2015).
Metformin and Vascular Endothelium
While not directly related, the exploration of metformin's protective effects on the vascular endothelium indicates the broad interest in the impact of chemical compounds on health beyond their primary applications. Metformin's role in treating type 2 diabetes and its cardiovascular protective effects suggest areas where [2-(Propoxymethyl)phenyl]methanamine could potentially be explored, particularly if it shares any pharmacological or biochemical properties with metformin (C. Triggle & H. Ding, 2017).
Propriétés
IUPAC Name |
[2-(propoxymethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-2-7-13-9-11-6-4-3-5-10(11)8-12/h3-6H,2,7-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLMOIVIRNCRJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=CC=CC=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Propoxymethyl)phenyl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



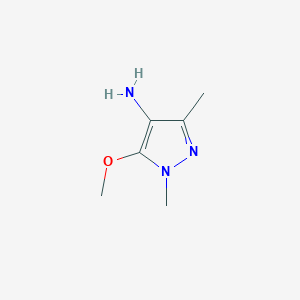
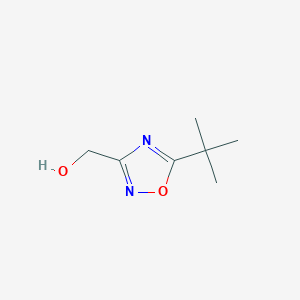
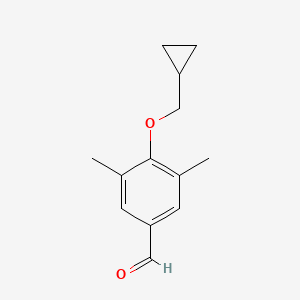
![Ethyl 4-[(cyclopropylmethyl)amino]benzoate](/img/structure/B1438906.png)
![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethanamine hydrochloride](/img/structure/B1438908.png)
![N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B1438911.png)
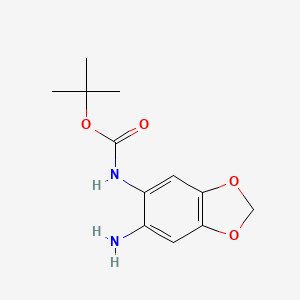
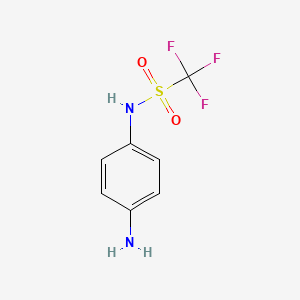
![N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide](/img/structure/B1438917.png)
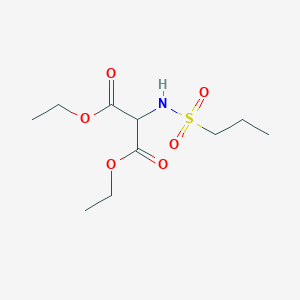
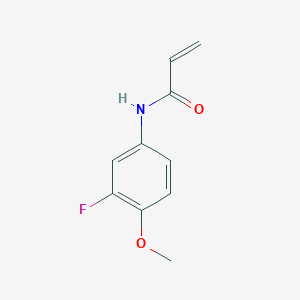
![N-[(5-Iodo-2-furyl)methyl]-N-methylamine](/img/structure/B1438921.png)
